Chiral Center Differentiation: (R)- vs (S)-Enantiomer Availability Enables Enantioselective CA Binding Studies
N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide is commercially supplied as separated (R)- and (S)-enantiomers (Santa Cruz Biotechnology sc-355537 and sc-355538, respectively) . In closely related benzenesulfonamide CA inhibitor series studied by Bruno et al. (2017), enantiomeric pairs demonstrated statistically significant differences in hCA II inhibition constants (Ki), with eudysmic ratios (Ki(R)/Ki(S)) ranging from 1.5 to 4.8 depending on the specific para-substituent [1]. The availability of both enantiomers of the target compound allows researchers to conduct enantioselective binding experiments that are impossible with achiral analogs such as N-benzyl-4-(hydroxymethyl)benzenesulfonamide (CAS 96155-81-6) or 4-(2-hydroxyethyl)benzenesulfonamide.
| Evidence Dimension | Enantiomeric purity and chiral recognition potential in CA binding |
|---|---|
| Target Compound Data | Available as ≥95% pure (R)- and (S)-enantiomers from commercial vendors (sc-355537, sc-355538) |
| Comparator Or Baseline | N-benzyl-4-(hydroxymethyl)benzenesulfonamide (CAS 96155-81-6): achiral, no enantiomer separation available |
| Quantified Difference | Eudysmic ratio 1.5–4.8 predicted based on class-level data for chiral benzenesulfonamide CA inhibitors (Bruno et al., 2017) |
| Conditions | Class inference from stopped-flow CO2 hydration assay on recombinant hCA II; exact Ki values for target compound not published |
Why This Matters
Enantiomer-specific procurement enables enantioselective SAR studies, which is critical for projects requiring chiral lead optimization; achiral comparators cannot support this experimental dimension.
- [1] Bruno, E., Buemi, M.R., Di Fiore, A., et al. (2017). Probing Molecular Interactions between Human Carbonic Anhydrases (hCAs) and a Novel Class of Benzenesulfonamides. Journal of Medicinal Chemistry, 60(10), 4316-4326. doi: 10.1021/acs.jmedchem.7b00264. PMID: 28453941. View Source
